molecular formula C9H20NOP B2373953 4-(2-Dimethylphosphorylethyl)piperidine CAS No. 2580209-31-8

4-(2-Dimethylphosphorylethyl)piperidine

Cat. No.: B2373953
CAS No.: 2580209-31-8
M. Wt: 189.239
InChI Key: DUDHUCKLSCPYSI-UHFFFAOYSA-N
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Description

4-(2-Dimethylphosphorylethyl)piperidine is a compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of pharmaceuticals and other organic compounds. The presence of the dimethylphosphorylethyl group in this compound adds unique chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

The synthesis of 4-(2-Dimethylphosphorylethyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with 2-dimethylphosphorylethyl chloride under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Piperidine and 2-dimethylphosphorylethyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The piperidine is dissolved in an appropriate solvent, such as dichloromethane or ethanol. The 2-dimethylphosphorylethyl chloride is then added dropwise to the solution while maintaining the reaction temperature at around 0-5°C. The reaction mixture is stirred for several hours, and the product is isolated by filtration or extraction.

Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

4-(2-Dimethylphosphorylethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the piperidine ring, leading to the formation of piperidone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of reduced piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylphosphorylethyl group can be replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidone derivatives, while substitution reactions can produce a variety of substituted piperidines.

Scientific Research Applications

4-(2-Dimethylphosphorylethyl)piperidine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and receptor binding.

    Medicine: The compound’s derivatives are explored for their pharmacological properties.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.

Comparison with Similar Compounds

4-(2-Dimethylphosphorylethyl)piperidine can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its dimethylphosphorylethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(2-dimethylphosphorylethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20NOP/c1-12(2,11)8-5-9-3-6-10-7-4-9/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDHUCKLSCPYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)CCC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20NOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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